molecular formula C9H4F6N2O B13430764 4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13430764
M. Wt: 270.13 g/mol
InChI Key: VZGCIAADKNMEIO-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. The presence of trifluoromethoxy and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents and catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the benzimidazole core. This combination imparts distinct chemical and physical properties, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-4-2-1-3-5(6(4)17-7)18-9(13,14)15/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGCIAADKNMEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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